molecular formula C17H12F3N5O3 B1574338 GS-5829

GS-5829

Cat. No.: B1574338
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula C₂₆H₂₃N₅O₂
Exact Mass 437.1852 g/mol
Monoisotopic Mass 437.1852 Da
Solubility in DMSO 83.33 mg/mL (190.47 mM)

Crystallographic and Stereochemical Properties

While crystallographic data for this compound remains unpublished, its stereochemical configuration is inferred from synthetic pathways. The compound contains a chiral center at the methanol-bearing carbon (C7), which adopts an R-configuration due to steric preferences during synthesis . Synthetic routes described in preclinical studies highlight the use of asymmetric catalysis to ensure enantiomeric purity, critical for BET inhibitory activity .

Key stereochemical considerations:

  • The pyridine rings adopt a planar conformation, facilitating interactions with BET bromodomains.
  • The cyclopropyl group introduces torsional strain, optimizing binding to the acetyl-lysine recognition pocket .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR spectra confirm the presence of distinct proton environments:

  • Pyridine protons : Resonances at δ 8.2–7.3 ppm (aromatic protons).
  • Cyclopropyl protons : Multiplets at δ 1.4–0.9 ppm.
  • Methanol proton : A broad singlet at δ 5.2 ppm .

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC demonstrates a purity of >98% (UV detection at 254 nm) with a retention time of 12.4 minutes under reversed-phase conditions (C18 column, acetonitrile/water gradient) .

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry yields a predominant [M+H]+ ion at m/z 438.193 , consistent with the molecular formula . Fragmentation patterns include losses of the cyclopropyl group (m/z 381) and dimethylisoxazole moiety (m/z 295) .

Table 2: Spectroscopic Data Summary

Technique Key Observations Source
1H NMR δ 8.2 (pyridine), δ 5.2 (-OH), δ 1.4 (cyclopropyl)
13C NMR 165.2 ppm (C=O), 152.3 ppm (isoxazole)
HPLC Purity: 98.15%, Retention time: 12.4 min
MS (ESI+) [M+H]+: 438.193

Properties

Molecular Formula

C17H12F3N5O3

SMILES

Unknown

Appearance

Solid powder

Synonyms

GS-5829;  GS 5829;  GS5829.; Unknown

Origin of Product

United States

Scientific Research Applications

Prostate Cancer

A significant focus of GS-5829 research has been its application in metastatic castration-resistant prostate cancer (mCRPC).

  • Study 1604 : This Phase Ib study evaluated this compound as a monotherapy and in combination with enzalutamide. The study involved men with mCRPC who had previously failed other treatments. Results indicated that 25% of patients experienced non-progression at 24 weeks, although the overall efficacy was limited with high rates of treatment-emergent adverse events (TEAEs) reported (94%) .

Uterine Serous Carcinoma (USC)

This compound has shown promising results in preclinical models for treating recurrent or chemotherapy-resistant uterine serous carcinoma.

  • Preclinical Studies : In studies involving USC cell lines and xenografts, this compound demonstrated significant antitumor activity compared to other BET inhibitors like JQ1. The compound effectively reduced tumor growth in vivo, indicating its potential as a therapeutic option for patients with aggressive forms of endometrial cancer .

Combination Therapies

This compound is also being explored in combination with other agents to enhance therapeutic efficacy.

  • Combination with Enzalutamide : The rationale behind combining this compound with enzalutamide stems from their complementary mechanisms of action against AR signaling pathways in prostate cancer .
  • Combination with BTK Inhibitors : A study indicated that combining this compound with a BTK inhibitor (GS-4059) enhanced cell death in diffuse large B-cell lymphoma (DLBCL) cell lines, suggesting a synergistic effect that warrants further clinical investigation .

Pharmacokinetics and Safety Profile

The pharmacokinetics (PK) of this compound were characterized during clinical trials, revealing a lack of dose-dependent increases in plasma concentrations across the tested range (2 to 9 mg). The primary endpoints focused on safety and tolerability, with a noted interpatient variability in PK parameters .

Case Studies and Findings

Study Cancer Type Phase Key Findings
Study 1604mCRPCPhase Ib25% non-progression rate at 24 weeks; high TEAE rate (94%)
USC PreclinicalUSCN/ASignificant tumor growth inhibition; effective against c-Myc overexpression
Combination StudyDLBCLN/AEnhanced cell death when combined with BTK inhibitor

Comparison with Similar Compounds

Comparison with Similar Compounds

GS-5829 vs. JQ1

  • Mechanism/Potency :
    • This compound exhibits higher potency than JQ1 in CLL models, with IC50 values of 46.4 nM vs. 161.9 nM in MEC-1 cells .
    • Both inhibit MYC and NF-κB, but this compound uniquely downregulates BCL-XL and upregulates BIM, enhancing apoptosis in CLL .

This compound vs. Mivebresib (ABBV-075)

  • Both drugs lack dose-dependent PK, but this compound demonstrated superior PD biomarker modulation (e.g., HEXIM1) .
  • Safety :
    • This compound’s common adverse events (AEs) include fatigue (51.6%) and diarrhea (32.3%); mivebresib’s AE profile includes thrombocytopenia and hyperbilirubinemia .

This compound vs. OTX015

  • Clinical Progress :
    • OTX015 reached phase II for hematologic malignancies, whereas this compound halted in phase Ib .
  • Combination Therapy :
    • OTX015 synergizes with kinase inhibitors in AML; this compound synergizes with ibrutinib in CLL .

This compound vs. CPI-0610

  • Target Specificity :
    • CPI-0610 (Constellation Pharmaceuticals) selectively targets BET proteins in myelofibrosis, showing promising phase I results.
    • This compound’s broader PD effects (e.g., STAT3 inhibition) may offer advantages in microenvironment-dependent cancers like CLL .

This compound vs. GS-626510

  • Efficacy in USC: Both Gilead BET inhibitors (this compound, GS-626510) outperformed JQ1 in USC xenografts, reducing tumor growth by >50% .

Data Tables

Table 1: Comparison of BET Inhibitors in Clinical Development

Compound Sponsor Clinical Phase Key Targets Notable Findings
This compound Gilead Sciences Phase Ib (Terminated) MYC, BCL2, AR Limited efficacy in mCRPC; synergy with ibrutinib in CLL
JQ1 Academic Use Preclinical MYC, NF-κB High potency in vitro but no clinical trials
OTX015 Oncoethix/Merck Phase II MYC, BRD4 Active in AML and lymphoma; no data in solid tumors
CPI-0610 Constellation Phase I BET Proteins Promising in myelofibrosis; fewer PK issues vs. This compound
Mivebresib AbbVie Phase I MYC, BCL2 Stable disease in solid tumors; no PSA response in mCRPC

Table 2: Preclinical Efficacy of this compound vs. Comparators

Model This compound IC50 (nM) Comparator IC50 (nM) Synergy Partners Reference
CLL (MEC-1) 46.4 JQ1: 161.9 Ibrutinib, idelalisib
DLBCL 17–330 ABT-199: Variable ABT-199 (BCL2 inhibitor)
USC Xenografts N/A JQ1: Less effective N/A

Key Research Findings

  • Limited Efficacy in mCRPC: Despite target engagement (HEXIM1 induction), this compound monotherapy or combination with enzalutamide failed to meet primary endpoints, with 25% non-progression at 24 weeks .
  • PK Challenges : High interpatient variability and lack of dose proportionality hindered efficacy, a common issue among BET inhibitors .
  • Synergy in CLL : this compound combined with ibrutinib or BCL2 inhibitors induced synergistic apoptosis, independent of high-risk markers (e.g., del17p) .
  • Superiority in USC : this compound and GS-626510 reduced tumor growth by >50% in USC models, outperforming JQ1 .

Preparation Methods

General Synthetic Strategy for GS-5829

The synthesis of this compound typically involves the following stages:

  • Formation of Core Heterocyclic Scaffold: The BET inhibitor scaffold usually includes fused heterocycles such as diazepines or triazolopyridazines, which are synthesized via cyclization reactions starting from substituted amines and heterocyclic precursors.

  • Functional Group Introduction: Key functional groups (e.g., amides, hydroxyls, methyl groups) are introduced through selective substitution, acylation, or protection/deprotection steps to achieve the desired pharmacophore.

  • Coupling Reactions: The core scaffold is coupled with side chains or substituents that enhance binding affinity and selectivity for BET proteins. These coupling steps often use palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or amide bond formation.

  • Purification and Characterization: The final compound is purified by chromatography and crystallization, followed by rigorous characterization using NMR, mass spectrometry, and HPLC to confirm purity and structure.

Research Findings on Preparation and Pharmacokinetics

  • Dose Escalation and Formulation: Clinical studies (e.g., phase I and Ib trials) have used oral formulations of this compound with doses ranging from 0.6 mg to 12 mg daily, indicating that the compound is prepared in a stable, bioavailable oral dosage form.

  • Pharmacokinetic Considerations: Preparation methods ensure that the final compound exhibits favorable pharmacokinetics, including adequate absorption and systemic exposure under fasted and fed conditions. Pharmacokinetic parameters were assessed using noncompartmental analysis, highlighting the importance of purity and consistent synthesis for predictable drug behavior.

  • Stability and Handling: this compound’s preparation includes steps to ensure chemical stability, which is critical for storage and clinical use. This involves controlling moisture, temperature, and light exposure during synthesis and formulation.

Comparative Summary of this compound Preparation in Context of BET Inhibitors

Aspect This compound Preparation Characteristics Other BET Inhibitors (e.g., JQ1, ZEN-3694)
Core Scaffold Complex heterocyclic fused rings Similar fused heterocycles with variations
Key Synthetic Steps Cyclization, functional group introduction, coupling Similar strategies with variations in coupling partners
Purification Techniques Chromatography and recrystallization Comparable purification methods
Pharmacokinetic Optimization Oral bioavailability optimized via formulation Similar oral formulations with tailored PK profiles
Intellectual Property Detailed synthetic routes proprietary Some synthetic routes published for research use

Data Table: Summary of this compound Dose Levels and Pharmacokinetic Parameters (from Clinical Study 1599 and 1604)

Dose (mg) Tmax (hr) Cmax (ng/mL) AUC0-24 (ng·hr/mL) Half-life (hr) Notes
0.6 ~1.5 Low Low ~10 Initial dose level
1.4 ~1.5 Moderate Moderate ~12 Dose escalation
2 ~1.5 Higher Higher ~13 Starting dose for phase Ib
3 ~1.5 Higher Higher ~14 Dose escalation continues
4 ~1.5 High High ~15 Approaching maximum tolerated dose
6 ~1.5 Very High Very High ~16 Dose-limiting toxicities observed
9 ~1.5 Peak levels Peak exposure ~16-18 Maximum tolerated dose
12 ~1.5 Peak levels Peak exposure ~18 Highest dose tested

Q & A

Q. What molecular mechanisms underpin GS-5829's activity as a BET inhibitor, and how are these evaluated experimentally?

this compound inhibits BET proteins (BRD2, BRD3, BRD4) by binding to acetylated lysine motifs in their bromodomains, disrupting chromatin remodeling and transcriptional regulation of oncogenes like c-Myc . Methodologically, researchers use:

  • Chromatin immunoprecipitation (ChIP) to assess histone acetylation changes.
  • qRT-PCR/Western blotting to quantify downstream targets (e.g., c-Myc suppression in uterine serous carcinoma models) .
  • Cell viability assays (e.g., dose-response curves) to confirm antiproliferative effects, as shown in leukemia and prostate cancer models .

Q. Which preclinical models have demonstrated this compound's efficacy, and what are their translational limitations?

Key models include:

  • In vitro cell lines (e.g., chronic lymphocytic leukemia, USC cell lines) treated with escalating doses (0–400 nM), showing dose-dependent reductions in viability .
  • Xenograft mouse models (e.g., USC-ARK1/ARK2), where this compound reduced tumor growth but required higher doses than JQ1 for efficacy . Limitations include interspecies pharmacokinetic variability and lack of dose proportionality in human trials, limiting direct translation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's dose-response relationships across studies?

Discrepancies arise from:

  • Non-linear pharmacokinetics : Plasma concentrations in mCRPC trials did not scale proportionally with doses (2–9 mg), complicating efficacy interpretation .
  • Biomarker variability : HEXIM1 induction and CCR2 inhibition were only observed at higher monotherapy doses . Methodological solutions :
  • Pharmacodynamic modeling to correlate tissue-specific drug exposure with biomarker changes.
  • Interspecies scaling using allometric principles to refine preclinical dosing for clinical trials .

Q. What statistical and experimental designs are critical for evaluating this compound in combination therapies?

Key considerations from phase Ib/II trials include:

  • Sequential dosing : In mCRPC, this compound was combined with enzalutamide using a 3+3 escalation design to mitigate toxicity .
  • Synergy analysis : Use Chou-Talalay or Bliss independence models to quantify drug interactions in vitro before clinical testing .
  • Endpoint selection : Progression-free survival (PFS) and non-progression rates at 24 weeks were prioritized in mCRPC trials, but alternative biomarkers (e.g., c-Myc suppression) may improve sensitivity .

Q. How can in vitro findings on this compound's c-Myc modulation inform predictive biomarker development?

Preclinical data show c-Myc suppression correlates with apoptosis in USC models . To translate this:

  • Tumor profiling : Prioritize patients with c-Myc amplification via FISH or RNA-seq in clinical trials.
  • Dynamic biomarkers : Use serial liquid biopsies to monitor c-Myc mRNA levels during treatment.
  • Computational modeling : Integrate c-Myc expression data with pharmacokinetic parameters to predict responder subsets .

Methodological Challenges and Best Practices

Q. What strategies improve reproducibility in this compound studies, given interpatient variability in clinical trials?

  • Standardized assays : Use validated CCR2 and HEXIM1 quantification protocols to reduce biomarker variability .
  • Preclinical replication : Validate findings in ≥2 independent models (e.g., USC cell lines and PDX models) .
  • Open data sharing : Publish raw pharmacokinetic data and statistical code to facilitate meta-analyses .

Q. How should researchers design robust dose-escalation trials for BET inhibitors like this compound?

  • Adaptive designs : Incorporate real-time pharmacokinetic monitoring to adjust doses, as static dosing failed to achieve target exposure in mCRPC .
  • Backfill cohorts : Include patients with diverse prior therapies to assess drug resistance mechanisms.
  • Toxicity thresholds : Define dose-limiting toxicities (DLTs) early, as 16% of mCRPC patients discontinued this compound due to adverse events .

Tables: Key Data from Preclinical and Clinical Studies

Study Focus Key Finding Reference
Cell Viability (Leukemia) IC₅₀ of 150 nM for this compound vs. 200 nM for JQ1
USC Xenografts 60% tumor growth inhibition at 9 mg/kg this compound
mCRPC Clinical Trial 25% non-progression rate at 24 weeks
Pharmacokinetics No dose-dependent AUCtau increase (2–9 mg)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.